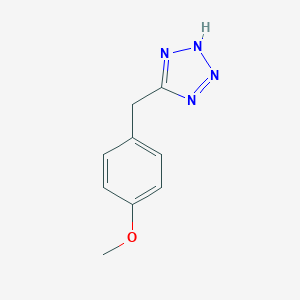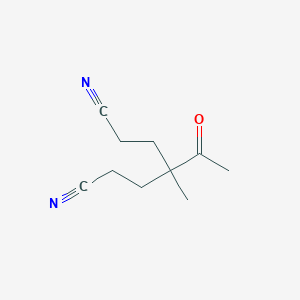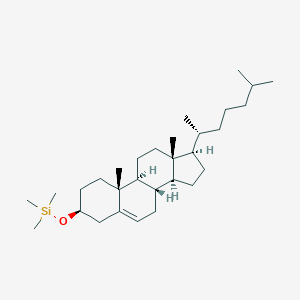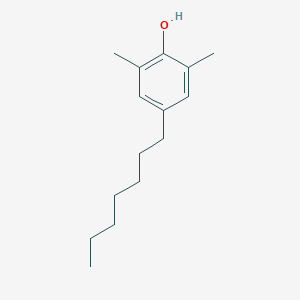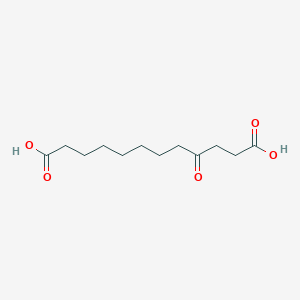
4-Oxododecanedioic acid
描述
4-Oxododecanedioic acid is an organic compound with the molecular formula C12H20O5. It is a dicarboxylic acid with a ketone functional group located at the fourth carbon atom.
准备方法
Synthetic Routes and Reaction Conditions: 4-Oxododecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid using sodium hydroxide solution. This reaction yields this compound as the final product .
Industrial Production Methods: In industrial settings, this compound is typically produced from the methyl ester of 9-oxodecanoic acid. The process involves a series of reactions, including bromohydroxylation, oxidation, and C-alkylation, followed by cleavage with aqueous acetic acid .
化学反应分析
Types of Reactions: 4-Oxododecanedioic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ketone carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ketone group under acidic or basic conditions.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted ketones and alcohols.
科学研究应用
4-Oxododecanedioic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Oxododecanedioic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence metabolic pathways and cellular processes .
相似化合物的比较
Dodecanedioic acid: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
4-Oxooctanoic acid: Shorter carbon chain, leading to different physical and chemical properties.
4-Oxodecanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness: 4-Oxododecanedioic acid is unique due to its combination of a long carbon chain, dicarboxylic acid functionality, and a ketone group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
属性
IUPAC Name |
4-oxododecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c13-10(8-9-12(16)17)6-4-2-1-3-5-7-11(14)15/h1-9H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXMOTDTSDYYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30828-09-2 | |
| Record name | 4-Oxododecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030828092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-OXODODECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9QS92H2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Oxododecanedioic acid in the context of plant-herbivore interactions?
A1: While the provided research doesn't directly investigate the role of this compound in plant-herbivore interactions, it highlights its presence in Coniogramme japonica []. This discovery is noteworthy because closely related compounds, like 4-Oxododecanoic acid, have been shown to have insecticidal properties, particularly against the leaf-chewer Spodoptera exigua []. This suggests a potential role of this compound in plant defense mechanisms, but further research is needed to confirm its specific activity.
Q2: Has this compound been chemically synthesized, and if so, what methods are employed?
A2: Yes, this compound has been successfully synthesized [, ]. While the provided abstracts don't delve into the specific synthetic procedures, they indicate the existence of established methods for its production. Researchers interested in the detailed synthetic protocols would need to consult the full research articles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


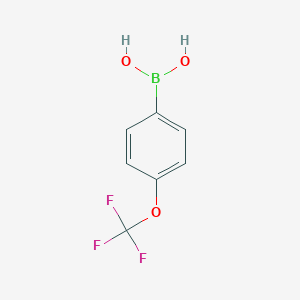
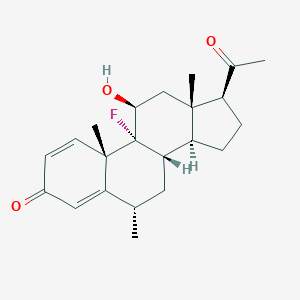
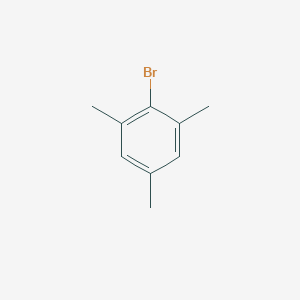
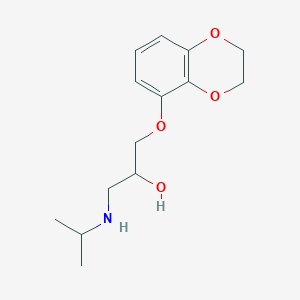

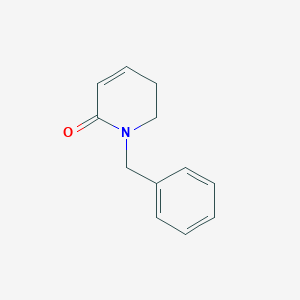
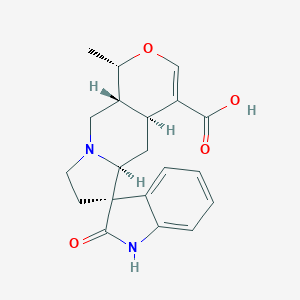

![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)

